N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

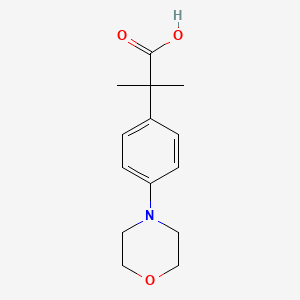

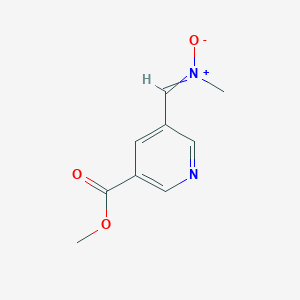

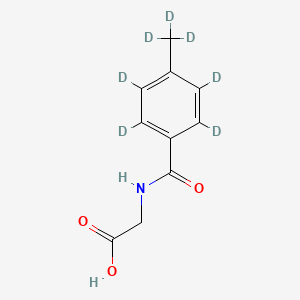

“N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” is a biochemical used for proteomics research . It is the deuterium-labeled version of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine .

Synthesis Analysis

The synthesis of “N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis

“N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” has a molecular formula of C13H14D3NO3S and a molecular weight of 270.36 . The molecule contains a total of 35 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also features 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 secondary amide .Physical And Chemical Properties Analysis

“N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” has a molecular weight of 270.36 and a molecular formula of C13H14D3NO3S . Further physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación

Synthesis and Metabolism Studies

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, a variant of mercapturic acids, has been synthesized and studied for its role in metabolism. Research by Tsujimoto et al. (1999) focuses on the synthesis of regioisomeric mercapturic acids to investigate the metabolism of 1,2,3-trimethylbenzene, highlighting the significance of such compounds in metabolic pathways (Tsujimoto et al., 1999).

Clinical and Therapeutic Applications

- Antioxidant and Detoxification : N-acetyl-l-cysteine (NAC), closely related to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, is noted for its antioxidant properties and role in detoxification. It stimulates glutathione synthesis, acting as a free radical scavenger, and is used in treating acetaminophen overdose and other conditions characterized by oxidative stress (Kelly, 1998).

- Anti-Inflammatory and Immune Modulation : NAC has shown efficacy in reducing inflammation and modulating immune responses, making it a potential treatment for various diseases where inflammation is a key factor (Rushworth & Megson, 2014).

Chemical and Biological Research

- Inhibition of Corrosion : Studies on derivatives of L-cysteine, including N-Acetyl-L-Cysteine, have investigated their potential as corrosion inhibitors for metals, emphasizing their chemical utility in industrial applications (Fu et al., 2011).

- Biochemical Properties : The biochemical properties of N-acetyl-l-cysteine and its derivatives have been extensively studied, including their role as substrates for enzymes and their interactions with other biochemical entities (Weinander et al., 1994).

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-3-(2,5-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCBFFLCBUOZER-NQNNWHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=C(C=CC(=C1)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)

![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)